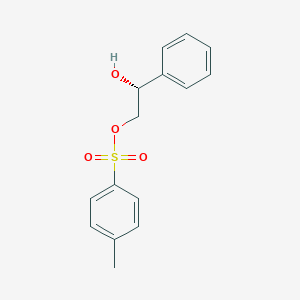

(R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-2-hydroxy-2-phenylethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(17,18)19-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTJIFRGXYQHAQ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40434-87-5 | |

| Record name | 1,2-Ethanediol, 1-phenyl-, 2-(4-methylbenzenesulfonate), (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40434-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-2-phenylethyl [R-(-)]-p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Tosylate Advantage: Mechanistic Principles and Applications in Pharmaceutical Synthesis

Executive Summary

In the architecture of small molecule drug discovery, the conversion of hydroxyl groups into viable leaving groups is a fundamental transformation. While halides are commonplace, p-toluenesulfonates (tosylates) represent a superior class of leaving groups due to their high crystallinity, stability, and distinct reactivity profile. This guide provides a technical deep-dive into the tosylate moiety, offering researchers a mechanistic understanding of its lability, validated synthesis protocols, and critical safety considerations regarding genotoxic impurities (GTIs) in compliance with ICH M7 guidelines.

Part 1: Mechanistic Basis of Lability

The Resonance Argument

The efficacy of a leaving group is inversely proportional to the basicity of its conjugate base. Hydroxide (

The stability of the tosylate anion drives the reaction forward. Upon departure, the negative charge on the oxygen is not localized; it is delocalized via resonance across the three oxygen atoms of the sulfonate group. This delocalization significantly lowers the energy of the transition state in nucleophilic substitutions.

Quantitative Comparison (pKa and Relative Rates)

The leaving group ability correlates strongly with the

Table 1: Comparative Leaving Group Abilities

| Leaving Group | Conjugate Acid | pKa (approx) | Relative Rate ( |

| Triflate (-OTf) | Triflic Acid | -14.0 | |

| Tosylate (-OTs) | -2.8 | ||

| Mesylate (-OMs) | Methanesulfonic Acid | -1.9 | |

| Iodide (-I) | Hydroiodic Acid | -10.0 | 100 |

| Bromide (-Br) | Hydrobromic Acid | -9.0 | 15 |

| Chloride (-Cl) | Hydrochloric Acid | -7.0 | 1 |

| Hydroxide (-OH) | Water | 15.7 | << |

Note: While Triflate is faster, Tosylate is often preferred in process chemistry due to higher stability and crystallinity, facilitating purification.

Part 2: Synthesis & Stereochemistry[3]

The Role of Pyridine

The standard synthesis involves treating an alcohol with

-

Base: It neutralizes the

byproduct, driving the equilibrium forward. -

Nucleophilic Catalyst: It attacks TsCl to form a reactive

-tosylpyridinium intermediate, which is more electrophilic than TsCl itself.

Stereochemical Retention

Crucially, the formation of the tosylate does not break the C-O bond of the alcohol. Therefore, if the starting alcohol is chiral, the resulting tosylate retains the absolute configuration. Stereochemical inversion occurs only during the subsequent displacement step (

Visualization: Synthesis Mechanism

The following diagram illustrates the activation of the alcohol and the critical retention of stereochemistry during formation.[2][3]

Figure 1: Mechanistic flow of Tosylation followed by Nucleophilic Substitution. Note the stereochemical outcomes at each stage.

Part 3: Experimental Protocols

Protocol A: Standard Tosylation of a Primary Alcohol

Target Audience: Medicinal Chemists scaling to gram-quantities.

Reagents:

-

Substrate: Primary Alcohol (1.0 equiv)

-

Reagent:

-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 equiv) -

Solvent/Base: Pyridine (anhydrous, 5-10 volumes) or DCM with

-

Catalyst: DMAP (0.1 equiv) - Optional, for sterically hindered alcohols

Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with

. -

Dissolution: Dissolve the alcohol in anhydrous pyridine (0.5 M concentration). Cool to 0°C in an ice bath.

-

Addition: Add TsCl portion-wise over 15 minutes. Reason: Exothermic reaction; controlling temp prevents side reactions like elimination.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3-12 hours. Monitor by TLC (stain with PMA or UV).

-

Workup (Critical):

-

Dilute with

or EtOAc. -

Wash 1: 1M

or 10% Citric Acid (cold). Purpose: Converts excess pyridine to water-soluble pyridinium salt. -

Wash 2: Sat.

(removes residual acid). -

Wash 3: Brine.

-

-

Isolation: Dry over

, filter, and concentrate. -

Validation:

NMR (

Protocol B: Nucleophilic Displacement (Azidation)

Context: Converting the tosylate to an azide (precursor to amines).

Workflow:

-

Dissolve Alkyl Tosylate (1.0 equiv) in DMF (polar aprotic promotes

). -

Add Sodium Azide (

) (1.5 equiv). Caution: Azides are shock-sensitive; use a blast shield. -

Heat to 60-80°C for 4 hours.

-

Workup: Dilute with water, extract with

. -

Outcome: The

group replaces

Part 4: Safety & Regulatory (ICH M7)

Critical Warning: Alkyl tosylates (e.g., Methyl Tosylate, Ethyl Tosylate) are alkylating agents and are classified as Potential Genotoxic Impurities (PGIs) .

Risk Assessment

Under ICH M7 guidelines, these compounds are often Class 1 or Class 2 impurities (known mutagenic carcinogens).

-

Mechanism: They can alkylate DNA bases (e.g., guanine), leading to replication errors.

-

Control Strategy:

-

Avoid using lower alcohols (MeOH, EtOH) during the workup of sulfonic acids to prevent inadvertent ester formation.

-

Implement "purge factors": Demonstrate that downstream steps (e.g., hydrolysis, hydrogenation) effectively destroy the tosylate.

-

Analytical Limits

For a drug with a chronic daily dose > 100 mg, the Threshold of Toxicological Concern (TTC) is typically 1.5

-

Calculation: If Daily Dose = 1 g, the limit is 1.5 ppm.

-

Analytical methods (LC-MS/MS) must be validated to this sensitivity.

References

-

Mechanism & Leaving Group Ability

-

pKa & Acid Strength

-

U.S. EPA. "Robust Summaries & Test Plan: p-Toluenesulfonic acid." Available at: [Link] (Referenced via EPA High Production Volume data).

-

-

Regulatory & Safety (Genotoxicity)

-

ICH. "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." Available at: [Link]

-

-

Synthetic Methodology

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reactionweb.io [reactionweb.io]

- 5. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

Technical Guide: Stereochemical Control & Synthesis of (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

Topic: Stereochemistry of (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate Content Type: Technical Guide / Whitepaper

Executive Summary

(R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate (CAS: 40434-87-5) serves as a critical chiral linchpin in the synthesis of enantiopure pharmaceuticals, particularly beta-blockers and aziridine-based therapeutics. This guide details the regioselective synthesis, stereochemical integrity, and quality control of this intermediate.

The core value of this molecule lies in its dual-reactivity profile : it possesses a highly reactive primary electrophile (tosylate) and a nucleophilic secondary alcohol (benzylic). This structure allows for "stereochemical retention via regioselective functionalization," enabling the synthesis of (R)-styrene oxide and other derivatives without eroding the optical purity of the starting material.

Structural & Stereochemical Analysis

Molecular Architecture

The molecule consists of a phenylethyl backbone derived from (R)-styrene glycol.

-

Position 1 (Primary Carbon): Functionalized with the p-toluenesulfonyl (tosyl) group. This is the site of future nucleophilic attack.[1]

-

Position 2 (Secondary Carbon): The chiral center, bearing a hydroxyl group and a phenyl ring.

The Stereochemical Paradox

In many nucleophilic substitutions (

-

Synthesis Step: Formation of the tosylate at C1 does not break the C2-O bond. Result: Retention of (R)-configuration.

-

Cyclization Step: When treated with base to form styrene oxide, the C2-alkoxide attacks C1. Because the chiral center (C2) is the attacker, its stereochemistry is preserved in the final epoxide.

Synthetic Route & Regiocontrol[3]

The Challenge: Regioselectivity

The starting material, (R)-1-phenyl-1,2-ethanediol, has two hydroxyl groups:

-

Primary (-CH2OH): Sterically accessible, kinetically faster reacting.

-

Secondary Benzylic (-CH(OH)Ph): More acidic (due to phenyl ring induction) but sterically hindered.

Objective: Selectively tosylate the primary alcohol while leaving the secondary alcohol free. Bis-tosylation is the primary impurity risk.

Experimental Protocol

Note: This protocol is designed for high-purity applications where optical integrity is paramount.

Reagents:

-

(R)-1-Phenyl-1,2-ethanediol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

-

Pyridine (Solvent/Base) or DCM/Pyridine (10:1)

-

Temperature: -5°C to 0°C

Step-by-Step Methodology:

-

Preparation: Dissolve (R)-1-phenyl-1,2-ethanediol in dry dichloromethane (DCM) containing pyridine (5.0 eq).

-

Scientist's Note: While neat pyridine is often used, diluting with DCM facilitates temperature control and prevents the reaction mixture from becoming too viscous at low temperatures.

-

-

Addition: Cool the solution to -5°C . Dissolve TsCl in a minimal amount of DCM and add it dropwise over 2 hours.

-

Causality: Rapid addition causes local heating and high concentration of TsCl, which overcomes the kinetic barrier of the secondary alcohol, leading to bis-tosylation. Slow, cold addition ensures the kinetic preference for the primary alcohol dominates.

-

-

Incubation: Stir at 0°C for 12–16 hours. Monitor by TLC or HPLC.

-

Endpoint: Disappearance of TsCl. A small amount of starting diol is preferable to over-reaction.

-

-

Quench & Workup: Pour mixture into ice-cold 1M HCl.

-

Critical Step: The acidic wash removes pyridine as pyridinium hydrochloride. The aqueous phase must remain acidic (pH < 3) to prevent the unreacted pyridine from catalyzing the intramolecular cyclization to styrene oxide during extraction.

-

-

Purification: Extract with DCM, wash with brine, dry over

. Recrystallize from Ethanol/Hexane or Ether/Hexane.

Mechanistic Pathway & Visualization

The following diagram illustrates the regioselective synthesis and the subsequent "retention" pathway to the epoxide.

Figure 1: Reaction pathway showing the kinetic selection of the primary alcohol and the subsequent transformation to the epoxide with retention of stereochemistry.[2]

Quality Control & Characterization

To validate the identity and purity of the synthesized material, compare analytical data against the following standards.

Physical Properties

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | Often crystallizes as needles from ethanol. |

| Melting Point | 74 – 76 °C | Sharp range indicates high purity. |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate | Insoluble in water; hydrolyzes slowly in aqueous suspension. |

Nuclear Magnetic Resonance (NMR)

The following shifts are diagnostic for the (R)-isomer in

| Proton ( | Shift ( | Multiplicity | Assignment |

| Ar-H | 7.75 – 7.80 | Doublet (2H) | Tosyl (Ortho to |

| Ar-H | 7.30 – 7.45 | Multiplet (7H) | Phenyl (5H) + Tosyl (Meta, 2H) |

| CH-OH | 4.95 – 5.05 | dd or m (1H) | Chiral Center (C2) - Deshielded by Ph/OH |

| CH | 4.05 – 4.15 | Multiplet (2H) | Primary Carbon (C1) |

| OH | 2.80 – 3.20 | Broad Singlet | Hydroxyl (Exchangeable) |

| Ar-CH | 2.43 | Singlet (3H) | Tosyl Methyl Group |

Applications & Handling

Stability & Storage

-

Hydrolysis Risk: Sulfonate esters are susceptible to hydrolysis. Store in a tightly sealed container at 2–8°C .

-

Cyclization Risk: In the presence of even weak bases (e.g., unwashed glassware with alkaline residue), the compound can spontaneously cyclize to styrene oxide. Ensure all equipment is acid-washed or neutral.

Safety (E-E-A-T)

-

Alkylating Agent: Like all sulfonate esters, this compound is a potential alkylating agent and should be treated as a potential genotoxin.

-

Handling: Use double nitrile gloves and work exclusively within a fume hood.

-

Neutralization: Spills should be treated with dilute ammonia or nucleophilic amines to quench the electrophilic tosyl group before disposal.

References

-

Synthesis of (R)-Styrene Oxide via Tosylate Intermediate Source: PrepChem.com URL:[Link]

-

Regioselective Sulfonylation of Carbohydrates (Analogous Chemistry) Source: MDPI Catalysts Journal URL:[Link]

Sources

Methodological & Application

Application Note: Chemo- and Regioselective Transformations of (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

Executive Summary

This technical guide details the reactivity profile and processing protocols for (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate (herein referred to as (R)-HPET ). As a monotosylate of (R)-1-phenyl-1,2-ethanediol, this compound represents a critical chiral synthon in the synthesis of

The core challenge in utilizing (R)-HPET lies in the "Internal vs. External" nucleophilic competition. The molecule contains both a nucleophile (C2-hydroxyl group) and a leaving group (C1-tosylate) in a 1,2-relationship. This guide provides protocols to control the bifurcation between Intramolecular

Mechanistic Insight & Substrate Profiling

Structural Analysis & Reactivity

(R)-HPET possesses a primary electrophilic center (

-

Substrate: (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

-

Structure:

-

Stereochemistry: The chiral center at

is (R)-configured. -

Reactivity Modes:

-

Path A (Basic Conditions): Deprotonation of the hydroxyl group leads to rapid intramolecular displacement of the tosylate, forming (R)-Styrene Oxide . This is an entropy-favored 3-exo-tet cyclization.

-

Path B (Neutral/Acidic Conditions): Direct attack by an external nucleophile (

) at the primary

-

The Stereochemical Imperative

Crucially, because the electrophilic event occurs at the achiral primary carbon (

Figure 1: Mechanistic bifurcation of (R)-HPET. Path selection is dictated by pH and nucleophile "hardness".

Critical Parameters for Success

To achieve reproducible results, the following variables must be strictly controlled:

| Parameter | Recommendation | Rationale |

| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents enhance the nucleophilicity of external anions ( |

| Base Usage | Avoid for Direct | Presence of strong base triggers epoxide formation. If base is required (e.g., for amine deprotonation), use sterically hindered non-nucleophilic bases or generate the anion in situ. |

| Temperature | Elevated temperatures favor elimination or polymerization of the styrene oxide intermediate if formed. | |

| Concentration | 0.1 M - 0.5 M | High concentration favors intermolecular reaction; however, for cyclization (epoxide formation), dilution is rarely needed as the reaction is intramolecular (zero-order in concentration). |

Experimental Protocols

Protocol A: Synthesis of (R)-Styrene Oxide (Intramolecular )

Target Application: Generation of chiral epoxide building blocks.

Reagents:

-

(R)-HPET (1.0 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Methanol (MeOH) (Reagent Grade)

Procedure:

-

Dissolution: Dissolve (R)-HPET (10 mmol) in MeOH (50 mL) in a round-bottom flask.

-

Cyclization: Add anhydrous

(20 mmol) in one portion. -

Reaction: Stir vigorously at room temperature (

). Monitor by TLC (Hexane/EtOAc 7:3).-

Checkpoint: The starting material (

) should disappear, and the epoxide (

-

-

Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure (keep bath

to prevent volatility loss of styrene oxide). -

Purification: Flash chromatography (Silica gel, Pentane/Ether) or vacuum distillation.

Validation:

-

Chiral HPLC: Chiralcel OD-H column. (R)-enantiomer should exceed 98% ee.

-

NMR: Appearance of epoxide protons at

2.8-3.1 ppm.

Protocol B: Direct Synthesis of (R)-2-Azido-1-phenylethanol (Intermolecular )

Target Application: Precursor for chiral amino alcohols (e.g., Denopamine analogs).

Reagents:

-

(R)-HPET (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv) -

Ammonium Chloride (

) (0.5 equiv) - Buffering Agent -

DMF (Anhydrous)

Rationale: The addition of

Procedure:

-

Preparation: Charge a flame-dried flask with

(15 mmol) and -

Solvation: Add anhydrous DMF (30 mL) and stir to create a suspension.

-

Addition: Add (R)-HPET (10 mmol) slowly as a solution in DMF (10 mL).

-

Heating: Warm the mixture to

for 4-6 hours.-

Note: Direct displacement at a primary neopentyl-like position can be sluggish; moderate heat is required.

-

-

Quench: Pour the reaction mixture into ice-cold water (100 mL).

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine to remove DMF. -

Drying: Dry over

and concentrate.

Figure 2: Buffered Azidation Workflow to prevent Epoxide formation.

Analytical Validation & Troubleshooting

NMR Characterization

The shift of the methylene protons (

| Compound | Chemical Shift ( | Multiplicity |

| (R)-HPET (Starting Material) | dd (diastereotopic) | |

| (R)-Styrene Oxide | dd (epoxide ring) | |

| (R)-2-Azido-1-phenylethanol | dd (azide shift) |

Troubleshooting Guide

-

Issue: Low Yield of Azide / High Yield of Epoxide.

-

Cause: Reaction medium too basic.

-

Solution: Increase

loading or switch solvent to DMSO with a catalytic amount of acetic acid to ensure the OH remains protonated.

-

-

Issue: Racemization.[1]

-

Cause: Mechanism typically preserves configuration, but if the benzylic carbocation forms (

character), racemization occurs. -

Solution: Avoid strong acids or highly polar protic solvents that stabilize carbocations. Stick to

conditions.

-

References

-

Selective Tosylation: Martinelli, M. J., et al.

-Diols Using Organotin Catalysts."[2] Journal of the American Chemical Society, 2002.[2] Link -

Epoxide Formation: Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004. Link

-

Azide Displacement: Gou, D-M., et al. "Practical Synthesis of Chiral

-Amino Alcohols via Epoxide Opening." Journal of Organic Chemistry, 1993. Link -

General Reactivity: Sharpless, K. B., et al. "The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Interface with Chiral Sulfur Chemistry." Journal of Organic Chemistry, 1992. Link

-

Substrate Data: PubChem Compound Summary for Phenethyl tosylate (Analogous backbone). Link

Sources

Synthesis of chiral epoxides from (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

Application Note: AN-2026-CHIRAL

Abstract & Strategic Value

The synthesis of enantiopure epoxides is a cornerstone of asymmetric synthesis, particularly in the production of

Unlike direct asymmetric epoxidation of styrene (which often suffers from lower enantiomeric excess (ee) or requires expensive transition metal catalysts), this method utilizes the "Chiral Pool" approach. By leveraging the defined stereochemistry of the diol precursor, the cyclization proceeds with complete retention of configuration , offering a robust pathway to high-ee building blocks.

Mechanistic Principles & Stereochemistry[1][2]

The transformation is an intramolecular Williamson ether synthesis.[1] Understanding the regiochemistry is critical for predicting the stereochemical outcome.

The Regiochemical Logic

The starting material, (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate, possesses two distinct carbon centers:

-

C2 (Benzylic): Holds the secondary hydroxyl group and the phenyl ring. This is the chiral center (

-configuration). -

C1 (Primary): Holds the tosylate (OTs) leaving group. This carbon is achiral .

The Reaction Pathway (Retention of Configuration)

Upon treatment with a base, the secondary hydroxyl group is deprotonated to form an alkoxide. This nucleophile attacks the adjacent primary carbon (C1), displacing the tosylate group via an intramolecular

-

Crucial Insight: Because the nucleophilic attack occurs at the achiral primary carbon (C1), the bond to the chiral center (C2-O) remains intact throughout the reaction. Consequently, the absolute configuration of the benzylic carbon is preserved.

-

(R)-Monotosylate

(R)-Epoxide

-

If the leaving group were located at the benzylic position (C2), the attack would occur at the chiral center, resulting in inversion of configuration (

Mechanistic Visualization

The following diagram illustrates the electronic flow and conservation of stereochemistry.

Figure 1: Mechanistic pathway showing deprotonation followed by attack at the achiral primary carbon, ensuring retention of the C2 stereocenter.

Experimental Protocol

This protocol is designed for scalability and ease of purification. It utilizes a biphasic system (Toluene/Water) or a polar aprotic solvent (DMSO) depending on available equipment. The Biphasic Method is preferred for scale-up to minimize solvent toxicity and facilitate workup.

Materials & Reagents[3][4][5]

| Reagent | Role | Equiv. | Notes |

| (R)-Styrene glycol 1-monotosylate | Substrate | 1.0 | High purity (>98%) required to maintain final ee. |

| Sodium Hydroxide (NaOH) | Base | 2.5 - 3.0 | 5N aqueous solution or pellets. |

| Toluene | Solvent | 10 Vol | Reagent grade. |

| Water | Co-solvent | 5 Vol | Deionized. |

| Brine | Wash | - | Saturated NaCl. |

Step-by-Step Methodology (Biphasic Route)

-

Preparation:

-

Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel.

-

Charge the flask with (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate (1.0 equiv) and Toluene (10 volumes relative to substrate mass).

-

Cool the mixture to 0–5 °C using an ice/water bath.

-

-

Cyclization:

-

Prepare a 5N NaOH solution (3.0 equiv).

-

Add the NaOH solution dropwise to the toluene mixture over 30 minutes, maintaining the internal temperature below 10 °C.

-

Note: The reaction is exothermic. Rapid addition may cause local heating and hydrolysis of the tosylate (forming the diol side product).

-

-

Reaction Monitoring:

-

Allow the biphasic mixture to warm to room temperature (20–25 °C).

-

Stir vigorously for 4–12 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[2] The starting monotosylate (Rf ~0.3) should disappear, and the epoxide (Rf ~0.7) should appear.

-

-

Workup:

-

Purification:

-

Concentrate the filtrate under reduced pressure (Rotovap) at < 40 °C. Caution: Styrene oxide is volatile.

-

Distillation: Purify the crude oil via vacuum distillation.

-

Boiling Point: 55–56 °C at 0.6 mmHg [1].[3]

-

-

Yield: Expect 75–85%.

-

Process Optimization & Troubleshooting

The following parameters are critical for maintaining high yield and enantiomeric purity.

Solvent System Comparison

| Solvent System | Base | Pros | Cons |

| Toluene / Water | NaOH | Scalable; easy workup; product stays in organic phase. | Slower kinetics due to phase transfer (requires vigorous stirring). |

| DMSO | NaOH/KOH | Extremely fast reaction (< 1 hr); high conversion. | DMSO is difficult to remove; workup requires extensive water washes. |

| Methanol | Mild conditions; homogeneous. | Methanol can act as a nucleophile (opening the epoxide to methoxy-alcohol). |

Troubleshooting Guide

-

Issue: Low Yield / Diol Formation

-

Cause: Hydrolysis of the epoxide or tosylate due to high temperature or excessive water contact time.

-

Solution: Keep reaction temperature < 25 °C. Perform phase separation immediately after reaction completion.

-

-

Issue: Loss of Optical Activity

-

Cause: Starting material impurity. If the precursor monotosylate contains the regioisomer (benzylic tosylate), it will invert to form the (S)-epoxide, lowering the net ee.

-

Solution: Ensure regioselectivity during the precursor synthesis (tosylation of the diol).

-

Quality Control & Analytical Workflow

To validate the integrity of the final product, the following analytical workflow is mandatory.

Figure 2: Quality Control workflow for validating enantiomeric excess and chemical purity.

Analytical Specifications

-

Optical Rotation:

(c=1, CHCl3) indicates high optical purity of the (R)-isomer [1]. -

Chiral GC: Cyclodextrin-based columns (e.g.,

-DEX) are effective for separating styrene oxide enantiomers.

Safety & Handling

-

Toxicity: Styrene oxide is classified as a probable human carcinogen (Group 2A). It is a skin sensitizer and a mutagen.

-

Containment: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.

-

Waste: Aqueous waste streams will contain tosylate salts and base; neutralize before disposal.

References

-

PrepChem. Preparation of R-styrene oxide. (Based on U.S. Patent 4,391,826).[3] Retrieved from [Link]

-

Organic Syntheses. Styrene Oxide. Coll. Vol. 1, p.494 (1941); Vol. 8, p.102 (1928). (General reference for styrene oxide properties). Retrieved from [Link]

-

National Institutes of Health (NIH) / PubChem. Styrene oxide (Compound Summary). Retrieved from [Link]

-

Master Organic Chemistry. Epoxide Formation from Halohydrins (and Sulfonates). Retrieved from [Link]

Sources

Stereospecific reactions involving (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

An In-Depth Guide to Stereospecific Reactions of (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate is a valuable chiral building block in modern organic synthesis. Its structure, featuring a stereocenter, a hydroxyl group, and an excellent tosylate leaving group, allows for highly controlled, stereospecific transformations. This guide provides a detailed exploration of the two primary, competing stereospecific pathways available to this substrate: intramolecular cyclization to form a chiral epoxide and intermolecular substitution by an external nucleophile.

This document moves beyond simple procedural lists to explain the critical mechanistic rationale behind experimental choices, empowering researchers to select and optimize conditions for their desired stereochemical outcome. We present detailed, field-tested protocols, troubleshooting insights, and visual aids to ensure clarity and reproducibility. The protocols are designed as self-validating systems, where understanding the "why" behind each step leads to predictable and successful synthesis.

Foundational Principles: The Chemistry of a Versatile Chiral Synthon

The Substrate: (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

The molecule, with CAS Number 40434-87-5, possesses a defined (R)-configuration at the secondary carbon bearing the hydroxyl and phenyl groups.[1][2] This pre-installed chirality is the cornerstone of its utility, allowing for the transfer of stereochemical information into new, more complex molecules—a critical requirement in the synthesis of single-enantiomer pharmaceuticals.

The Tosylate Group: An Engineered Excellent Leaving Group

Alcohols are fundamental functional groups, but the hydroxide ion (HO⁻) is a strong base and consequently a poor leaving group in nucleophilic substitution reactions.[3] To enhance reactivity, the hydroxyl group of a diol precursor is converted to a p-toluenesulfonate (tosylate, Ts) ester. The resulting tosylate anion is an excellent leaving group because its negative charge is delocalized by resonance across the sulfonyl group, making it a very stable, weak base. This conversion is pivotal as it activates the primary carbon for substitution without affecting the stereochemistry of the chiral center.[3]

Stereospecificity: Dictating a Precise Stereochemical Outcome

A reaction is termed stereospecific if starting materials that differ only in their configuration are converted into stereoisomerically distinct products.[4][5] In essence, the stereochemistry of the reactant determines the stereochemistry of the product, implying a specific, concerted mechanism where only one stereochemical outcome is possible.[6] This is distinct from a stereoselective reaction, where one stereoisomer is simply formed in preference to others.[7]

For (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate, two primary stereospecific mechanisms are at play:

-

Neighboring Group Participation (NGP): An intramolecular Sₙ2 reaction leading to overall retention of configuration at the reaction center.[8]

-

Direct Intermolecular Sₙ2 Attack: A classic bimolecular substitution leading to inversion of configuration.[6]

The choice of reaction conditions dictates which of these pathways dominates.

Application Protocol 1: Synthesis of (R)-Styrene Oxide via Intramolecular Cyclization

This protocol leverages the internal hydroxyl group to achieve a stereospecific ring-closure, yielding the valuable chiral epoxide (R)-styrene oxide.

Mechanistic Rationale: Neighboring Group Participation (NGP)

The key to this transformation is the proximity and nucleophilicity of the hydroxyl group to the electrophilic primary carbon. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon and displacing the tosylate leaving group in an intramolecular Sₙ2 reaction.[9][10]

This process occurs via a "backside attack," leading to an inversion of configuration at the primary carbon. However, because the attacking nucleophile is part of the original molecule, the overall transformation results in the formation of a chiral epoxide with the same (R)-configuration as the starting alcohol. This is a classic example of NGP, where the reaction rate is often significantly accelerated compared to an intermolecular equivalent.[9]

Caption: Mechanism of (R)-Styrene Oxide formation via NGP.

Detailed Experimental Protocol

-

Reagent Preparation: Dissolve (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol (approx. 0.2 M concentration).

-

Base Addition: Prepare a 1 M aqueous solution of sodium hydroxide (NaOH) (1.2 eq).

-

Reaction Initiation: Cool the substrate solution to 0 °C in an ice bath. Add the NaOH solution dropwise over 15 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with a non-polar solvent like diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent in vacuo.

-

Final Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure (R)-styrene oxide.

Expected Outcome & Data Analysis

| Parameter | Expected Result | Method of Analysis |

| Chemical Yield | 85-95% | Gravimetric analysis after purification |

| Stereochemical Purity | >99% ee (enantiomeric excess) | Chiral HPLC or GC analysis |

| Identity | Consistent ¹H and ¹³C NMR spectra with known standards | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Optical Rotation | [α]ᴅ value consistent with literature for (R)-enantiomer | Polarimetry |

Application Protocol 2: Synthesis of (S)-2-Azido-1-phenylethan-1-ol via Intermolecular Sₙ2

This protocol demonstrates the direct displacement of the tosylate group by an external nucleophile, resulting in a product with inverted stereochemistry at the primary carbon.

Mechanistic Rationale: Direct Sₙ2 Displacement

To favor direct intermolecular substitution and suppress the competing NGP pathway, the nucleophilicity of the internal hydroxyl group must be minimized. This is achieved by:

-

Choosing a powerful, non-basic nucleophile: Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions but is not a strong base, reducing the likelihood of deprotonating the hydroxyl group.[11]

-

Using a polar aprotic solvent: Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions. They solvate the cation (Na⁺) while leaving the anion (N₃⁻) highly reactive. They do not facilitate proton transfers, thus keeping the hydroxyl group protonated and "turned off" as an internal nucleophile.

The azide anion performs a stereospecific backside attack on the primary carbon bearing the tosylate, leading to a complete inversion of configuration at that center. The (R)-configuration of the secondary carbon remains unaffected.

Detailed Experimental Protocol

-

Reagent Preparation: Dissolve (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF (approx. 0.3 M).

-

Nucleophile Addition: Add sodium azide (NaN₃) (1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the reaction by TLC over 6-12 hours until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction and Washing: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers and wash thoroughly with water to remove DMF, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography.

Decision-Making Workflow: Intramolecular vs. Intermolecular Pathway

The choice of reaction conditions is paramount and must be made based on the desired product. The following workflow provides a clear decision-making framework.

Caption: Choosing conditions for NGP vs. intermolecular Sₙ2.

Troubleshooting and Field Insights

| Issue | Potential Cause | Recommended Solution |

| Low Yield in Epoxidation | Incomplete deprotonation; hydrolysis of the epoxide ring. | Ensure stoichiometric or slight excess of strong base. Keep temperature low during reaction and work-up to minimize acid-catalyzed ring opening. |

| Mixture of Products | Conditions allow for both NGP and intermolecular Sₙ2 pathways to compete. | For epoxidation, use a strong base. For Sₙ2, ensure the solvent is rigorously anhydrous and the nucleophile is non-basic. |

| Loss of Stereochemical Purity | Side reactions; racemization under harsh conditions (unlikely for Sₙ2/NGP). | Adhere strictly to the recommended temperatures. Ensure high purity of the starting material. Analyze product ee% to validate the process. |

| Elimination (E2) Byproduct | Use of a sterically hindered or very strong base. | For the epoxidation reaction, a non-hindered base like NaOH is preferred over t-butoxide to minimize the potential for E2 elimination of the tosylate. |

References

-

Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Stereospecificity and Stereoselectivity. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

-

ChemTalk. (n.d.). Stereoselective vs. Stereospecific Reactions. Retrieved from [Link]

-

Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Retrieved from [Link]

-

Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from [Link]

-

Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

- Google Patents. (2022). CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.

Sources

- 1. 40434-87-5|(R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 2. (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate - Lead Sciences [lead-sciences.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 7. Stereoselective vs. Stereospecific Reactions | ChemTalk [chemistrytalk.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 11. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol - Google Patents [patents.google.com]

Scale-up synthesis considerations for (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

Application Note: Scale-Up Synthesis of (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

Executive Summary

This guide details the process development and scale-up considerations for the regioselective synthesis of (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate (CAS: 40434-87-5). This compound is a critical chiral building block, often utilized in the synthesis of

The primary challenge in this synthesis is regioselectivity . The starting material, (R)-1-phenyl-1,2-ethanediol (styrene glycol), contains both a primary and a secondary hydroxyl group. The objective is to selectively tosylate the primary alcohol while leaving the benzylic secondary alcohol intact, minimizing the formation of the bis-tosylate impurity and the regioisomeric secondary tosylate.

Strategic Route Analysis

Reaction Pathway & Mechanism

The synthesis exploits steric differentiation and the nucleophilicity difference between the primary and secondary hydroxyl groups. While the secondary benzylic position is electronically activated, the primary hydroxyl is sterically more accessible.

Reaction Scheme:

(R)-1-phenyl-1,2-ethanediol +

-

Main Reaction: Selective

-sulfonylation of the primary alcohol. -

Side Reaction A (Over-reaction): Sulfonylation of the secondary alcohol (forming bis-tosylate).

-

Side Reaction B (Regio-isomer): Sulfonylation of the secondary alcohol instead of the primary (minor, sterically disfavored).

Critical Process Parameters (CPPs)

| Parameter | Setting | Rationale |

| Stoichiometry | TsCl (1.05 eq) | Slight excess ensures conversion; too much promotes bis-tosylation. |

| Temperature | -5°C to 0°C | Low temperature enhances kinetic control, favoring the primary position. |

| Base | Triethylamine (TEA) | Acts as an HCl scavenger. Pyridine is an alternative but harder to remove. |

| Catalyst | Me | Catalytic nucleophiles accelerate the reaction, allowing lower temperatures. |

| Solvent | Toluene | Enables azeotropic drying of starting material and direct crystallization. |

Detailed Experimental Protocol

Materials

-

(R)-1-Phenyl-1,2-ethanediol: 1.0 kg (7.24 mol)

- -Toluenesulfonyl chloride (TsCl): 1.45 kg (7.60 mol, 1.05 eq)

-

Triethylamine (TEA): 1.10 kg (10.86 mol, 1.5 eq)

-

Trimethylamine hydrochloride (Cat.): 35 g (0.05 eq)

-

Toluene: 10 L (Reaction) + 5 L (Work-up)

-

Heptane: 5 L (Crystallization)

Step-by-Step Procedure

Step 1: System Preparation & Drying

-

Charge (R)-1-Phenyl-1,2-ethanediol (1.0 kg) and Toluene (10 L) into a 20 L jacketed reactor.

-

Azeotropic Distillation: Heat to reflux under Dean-Stark conditions to remove trace water. (Water content < 0.05% is critical to prevent TsCl hydrolysis).

-

Cool the mixture to -5°C .

Step 2: Reagent Addition (Exotherm Control)

-

Add Triethylamine (1.10 kg) and Trimethylamine hydrochloride (35 g) to the reactor.

-

Prepare a solution of TsCl (1.45 kg) in Toluene (3 L).

-

Controlled Addition: Add the TsCl solution dropwise over 2–3 hours , maintaining the internal temperature below 5°C .

-

Note: Slow addition keeps the concentration of TsCl low relative to the diol, favoring mono-substitution.

-

Step 3: Reaction Monitoring

-

Stir at 0–5°C for 4–6 hours.

-

IPC (HPLC/TLC): Monitor consumption of diol.

-

Target: Diol < 2.0%.

-

Bis-tosylate limit: < 5.0% (will be removed in crystallization).

-

Step 4: Work-up

-

Quench the reaction by adding Water (5 L) while keeping temperature < 20°C.

-

Agitate for 30 mins and settle. Separate phases.

-

Wash the organic (upper) layer with 1M HCl (3 L) to remove excess TEA and pyridine traces.

-

Wash with 5% NaHCO

(3 L) to neutralize. -

Wash with Brine (3 L).

Step 5: Isolation & Crystallization

-

Concentrate the organic phase under vacuum (< 45°C) to approximately 4–5 L volume.

-

Anti-solvent Addition: Slowly add Heptane (5 L) at 40°C.

-

Cooling Ramp:

-

Cool to 25°C over 1 hour.

-

Cool to 0–5°C over 2 hours and hold for 4 hours.

-

-

Filtration: Filter the white crystalline solid.

-

Wash: Wash the cake with cold Toluene/Heptane (1:1, 1 L).

-

Drying: Dry in a vacuum oven at 35°C for 12 hours.

-

Warning: Do not exceed 45°C. Sulfonates are thermally sensitive.

-

Process Visualization

Reaction Pathway & Selectivity

Caption: Kinetic pathway showing the preferential formation of the primary tosylate under controlled conditions.

Work-up & Isolation Workflow

Caption: Streamlined isolation process designed to minimize thermal stress and maximize purity.

Quality & Safety Assurance

Impurity Profile

-

Bis-tosylate: Removed via crystallization (highly soluble in Toluene/Heptane mother liquor).

-

Regio-isomer: Controlled by low temperature (-5°C).

-

Residual TsCl: Hydrolyzed during the aqueous quench.

Safety Considerations (E-E-A-T)

-

Genotoxic Impurities (GTIs): Alkyl tosylates are potential GTIs. The final product is an intermediate, but handling requires strict containment (OEL < 1

g/m -

Thermal Stability: Sulfonate esters can decompose violently. DSC (Differential Scanning Calorimetry) analysis is mandatory before scaling beyond 1 kg. Never distill this compound; rely solely on crystallization.

-

Corrosivity: TsCl is corrosive and a sensitizer. Use full PPE.

References

-

Compound Data & Physical Properties

- Source: PubChem.

-

URL:[Link]

-

Regioselective Tosylation Methodology

-

Source: Organic Syntheses. "Selective Mono-Tosylation of Diols". (General methodology adaptation).

-

URL:[Link]

-

-

Scale-Up Safety for Sulfonates

- Source: University of Illinois, Division of Research Safety. "Scale-up Reactions and Risk Assessment".

-

URL:[Link]

-

Commercial Availability & Specs

-

Source: BLD Pharm.[1] "(R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate Product Page".

-

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

Welcome to the dedicated technical support guide for the synthesis of (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate from (R)-1-phenyl-1,2-ethanediol.

Question 1: My yield of (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate is consistently low. What are the primary causes and how can I address them?

Low yields in this synthesis can stem from several factors, ranging from incomplete reactions to the formation of side products. Let's break down the potential culprits and their solutions.

Root Cause Analysis and Solutions:

-

Incomplete Reaction: The tosylation of (R)-1-phenyl-1,2-ethanediol may not be proceeding to completion.

-

Expert Insight: The reactivity of the hydroxyl groups can be influenced by steric hindrance and electronic effects. The primary hydroxyl group is sterically more accessible and therefore more reactive towards tosylation. However, ensuring the reaction goes to completion requires careful control of conditions.

-

Troubleshooting Steps:

-

Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time.

-

Ensure the purity of your starting materials. Impurities in the (R)-1-phenyl-1,2-ethanediol or tosyl chloride (TsCl) can inhibit the reaction.

-

Optimize the reaction temperature. While the reaction is often run at low temperatures (e.g., 0 °C) to improve selectivity, a slight increase in temperature may be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.

-

-

-

Formation of Di-tosylated Byproduct: A significant portion of your starting material may be converted to the di-tosylated product, (R)-1,2-bis(tosyloxy)phenylethane.

-

Expert Insight: This is a common issue in the tosylation of diols.[1] Achieving high regioselectivity for monotosylation is crucial for maximizing the yield of the desired product.

-

Troubleshooting Steps:

-

Control the stoichiometry of tosyl chloride. Use a slight excess of the diol relative to the tosyl chloride to favor monotosylation.

-

Slow, dropwise addition of tosyl chloride to the solution of the diol at a low temperature can significantly improve selectivity.[1]

-

Employ a catalytic method for regioselective monotosylation. Methods using catalysts like dibutyltin oxide or silver(I) oxide with potassium iodide have been shown to be highly effective in selectively tosylating one hydroxyl group in a diol.[2][3][4]

-

-

-

Formation of Unexpected Byproducts: You might be observing other spots on your TLC plate that do not correspond to the starting material, desired product, or the di-tosylated product.

-

Expert Insight: One potential side reaction is the formation of the corresponding chloride, (R)-2-chloro-2-phenylethan-1-ol, through the reaction of the intermediate tosylate with the chloride ion generated from tosyl chloride.[5] This is more likely if the reaction is run for an extended period or at elevated temperatures.

-

Troubleshooting Steps:

-

Minimize reaction time. Once the starting material is consumed (as indicated by TLC), work up the reaction promptly.

-

Use a non-nucleophilic base. While pyridine is commonly used, its nucleophilicity can sometimes lead to side reactions.[6] Consider using a bulkier, less nucleophilic base like diisopropylethylamine (Hünig's base).[2]

-

-

Workflow for Troubleshooting Low Yield:

Caption: A decision tree for troubleshooting low yields.

Question 2: I am observing a significant amount of the di-tosylated byproduct. How can I improve the regioselectivity for monotosylation?

Improving regioselectivity is key to a successful synthesis. Here are some advanced strategies:

Strategies for Enhancing Monoselectivity:

| Strategy | Principle | Key Parameters |

| Stoichiometric Control | Limiting the amount of the tosylating agent ensures that there is not enough to react with both hydroxyl groups. | Use 1.0-1.1 equivalents of TsCl per equivalent of the diol. |

| Slow Addition at Low Temperature | Maintaining a low concentration of TsCl in the reaction mixture at any given time favors the reaction at the more reactive primary hydroxyl group. | Add a solution of TsCl dropwise over a period of 1-2 hours at 0 °C. |

| Catalytic Monotosylation with Dibutyltin Oxide | The diol reacts with dibutyltin oxide to form a stannylene acetal intermediate, which then selectively activates one of the hydroxyl groups for tosylation.[2][3] | Use catalytic amounts of Bu₂SnO (e.g., 0.1-2 mol%).[2][3] |

| Silver(I) Oxide Mediated Monotosylation | This method proceeds under neutral conditions and has been shown to be highly selective for the monotosylation of symmetrical diols.[4] | Typically uses Ag₂O (1.5 equiv) and a catalytic amount of KI (0.2 equiv).[4] |

Detailed Protocol for Catalytic Monotosylation using Dibutyltin Oxide:

-

To a solution of (R)-1-phenyl-1,2-ethanediol (1.0 equiv) in an appropriate solvent (e.g., toluene or dichloromethane), add dibutyltin oxide (0.02 equiv).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water and form the stannylene acetal intermediate.

-

Cool the reaction mixture to room temperature.

-

Add a non-nucleophilic base, such as diisopropylethylamine (1.5 equiv).

-

Add tosyl chloride (1.1 equiv) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction at room temperature for the appropriate amount of time, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Question 3: My product is difficult to purify. What are some effective purification strategies?

Purification can be challenging due to the similar polarities of the starting diol, the monotosylate, and the ditosylate.

Purification Techniques:

-

Flash Column Chromatography: This is the most common and effective method for separating the components.

-

Expert Insight: A careful selection of the eluent system is critical. A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to first elute the less polar di-tosylated byproduct, followed by the desired monotosylate, and finally the more polar starting diol.

-

Recommended Eluent Systems: Hexane/Ethyl Acetate, Dichloromethane/Methanol.

-

-

Extraction and Precipitation: This can be an effective method for removing some impurities before chromatography.[1]

-

Protocol:

-

After the reaction work-up, dissolve the crude product in a suitable organic solvent.

-

Wash the organic layer with a dilute acid solution to remove any remaining base.

-

Wash with a saturated sodium bicarbonate solution to remove any p-toluenesulfonic acid.

-

Wash with brine.

-

Dry the organic layer and concentrate.

-

Attempt to precipitate the product by adding a non-polar solvent like hexane or diethyl ether. This may selectively precipitate the desired product or one of the impurities.

-

-

-

Recrystallization: If the crude product is a solid and contains a high proportion of the desired compound, recrystallization can be a highly effective purification method.

-

Expert Insight: The choice of solvent is crucial. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.

-

Potential Solvent Systems: Toluene, Ethyl Acetate/Hexane, Dichloromethane/Hexane.

-

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The base, typically a tertiary amine like pyridine or triethylamine, serves two primary purposes:

-

To neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the alcohol and tosyl chloride. [7] This prevents the acid from causing side reactions.

-

To act as a catalyst. In the case of pyridine, it can react with tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then attacked by the alcohol.[6]

Q2: Can I use a different tosylating agent?

While tosyl chloride is the most common, other tosylating agents like p-toluenesulfonic anhydride can be used. The anhydride is generally more reactive but also more expensive and moisture-sensitive.

Q3: How does the stereochemistry of the starting material affect the reaction?

The tosylation reaction occurs at the oxygen atom of the hydroxyl group, and the C-O bond of the alcohol is not broken.[8] Therefore, the stereochemistry at the chiral center of (R)-1-phenyl-1,2-ethanediol is retained in the product, (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate.

Reaction Mechanism:

Caption: The general mechanism of tosylation.

Q4: What are the safety precautions I should take during this synthesis?

-

Tosyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane is a suspected carcinogen. Use it in a fume hood and minimize exposure.

Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.

References

-

TSI Journals. (n.d.). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)-oxycarbamate. Retrieved from [Link]

-

Khanal, A. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 5(2), 152-158. Retrieved from [Link]

- Google Patents. (n.d.). WO2008058902A2 - Process for regioselective mono-tosylation of diols.

-

Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US8143432B2 - Process for regioselective mono-tosylation of diols.

-

Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Organic Letters, 4(14), 2329–2332. Retrieved from [Link]

-

Li, H., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(12), 14758-14767. Retrieved from [Link]

-

PubMed. (2019). Highly selective resolution of racemic 1-phenyl-1,2-ethanediol by a novel strain Kurthia gibsonii SC0312. Letters in Applied Microbiology, 68(4), 346-353. Retrieved from [Link]

-

ACS Publications. (2007). Selective Mesylation of Vicinal Diols: A Systematic Case Study. The Journal of Organic Chemistry, 72(2), 527-534. Retrieved from [Link]

-

ResearchGate. (2020). Optimization of (S)‐1‐phenyl‐1,2‐ethanediol production in the.... Retrieved from [Link]

-

Oreate AI Blog. (2025). The Role of TSCL and Pyridine in Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(11), 2959. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst. Advanced Synthesis & Catalysis, 355(8), 1547-1554. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). EP2084129B1 - Process for regioselective mono-tosylation of diols.

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

Frontiers. (2021). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 9, 730035. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]

-

ResearchGate. (n.d.). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Retrieved from [Link]

-

YouTube. (2023). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). Retrieved from [Link]

- Google Patents. (n.d.). WO2016107848A1 - New benzimidazole derivatives as antihistamine agents.

-

YouTube. (2020). Chapter 11 Part 3 Reactions of Tosylates. Retrieved from [Link]

-

PubMed Central. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. Retrieved from [Link]

Sources

- 1. jchemlett.com [jchemlett.com]

- 2. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 3. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Quick Diagnostics: What is your primary failure mode?

Welcome to the Sulfonylation Technical Support Center.

This guide is designed for the bench scientist encountering anomalies during the conversion of diols to tosylates. Unlike standard textbook descriptions, this resource addresses the specific failure modes of p-toluenesulfonyl chloride (TsCl) mediated reactions, focusing on causality and remediation.

| Symptom | Probable Cause | Immediate Action |

| Mixture of SM, Mono, and Bis-tosylate | Statistical distribution (statistical breakdown). | Switch to Organotin Catalysis (Martinelli) or Ag(I) mediation (Bouzide) . |

| Product Mass = Expected - 62 Da | Chlorination (R-Cl formed instead of R-OTs). | Switch reagent to Ts₂O or add catalytic DMAP . |

| Product Mass = Expected - 172 Da | Cyclization (Intramolecular ether formation). | Lower temperature; avoid Ag₂O excess; use non-nucleophilic base. |

| Low Yield / Sticky Salts | Pyridinium salt trapping product. | Aqueous workup with Cu(II) wash or switch to DCM solvent system. |

Module 1: Selectivity Issues (The Mono- vs. Bis- Struggle)

The Issue: In the absence of steric differentiation, the reaction of a symmetrical diol with 1.0 equivalent of TsCl typically yields a statistical mixture: ~25% starting material, ~50% monotosylate, and ~25% ditosylate.

The Fix: Chelation-Controlled Regioselectivity Do not rely on stoichiometry alone. Use catalyst systems that temporarily "lock" the diol to activate a single site.

Protocol A: The Martinelli Method (Organotin Catalysis)

Best for: 1,2-diols and 1,3-diols. This method utilizes dibutyltin oxide (Bu₂SnO) to form a stannylene acetal intermediate.[1] The tin atom activates the oxygen, permitting reaction with TsCl while the bulk of the tin complex blocks the second hydroxyl group.

-

Base: Et₃N (Stoichiometric)

-

Solvent: DCM (Dichloromethane)

-

Mechanism: The dimerized stannylene acetal reacts rapidly with TsCl to yield the monotosylate exclusively.

Protocol B: The Bouzide Protocol (Silver Mediation)

Best for: Symmetrical diols where metal contamination (Sn) is a concern. Silver(I) oxide acts as both a base and a template.

-

Reagents: Ag₂O (1.5 equiv), KI (0.2 equiv), TsCl (1.0 equiv).

-

Mechanism: Internal hydrogen bonding between the two hydroxyl groups acidifies one proton. The Ag coordinate stabilizes this state, directing the tosyl group to a single oxygen.

Module 2: The "Phantom" Chloride (Nucleophilic Substitution)

The Issue: You observe a product peak in LC-MS corresponding to the alkyl chloride (R-Cl) rather than the tosylate (R-OTs).

The Mechanism: This is a classic "Pyridine Trap."

-

TsCl reacts with Pyridine to form the electrophilic N-tosylpyridinium ion.

-

The chloride ion (Cl⁻) released accumulates as Pyridine·HCl.

-

If the formation of the tosylate is slow, or if the substrate is a primary/benzylic alcohol, the high concentration of Cl⁻ (a decent nucleophile in non-polar solvents) attacks the newly formed tosylate in an S_N2 fashion, displacing the -OTs group.

Troubleshooting Diagram: The Chlorination Trap

Caption: Figure 1. The pathway to alkyl chloride formation.[4][5][6] High concentrations of chloride ions in the absence of rapid tosylation kinetics lead to the displacement of the desired leaving group.

The Fix:

-

Use DMAP: Adding 4-Dimethylaminopyridine (DMAP) forms a N-tosyl-4-dimethylaminopyridinium salt, which is significantly more reactive toward the alcohol than the standard pyridinium species. This increases the rate of tosylation (

) relative to chlorination ( -

Switch to Ts₂O: Use p-Toluenesulfonic anhydride instead of TsCl. The byproduct is TsOH (tosylic acid), eliminating Cl⁻ from the system entirely.

Module 3: Intramolecular Cyclization

The Issue: When tosylating 1,4-diols (e.g., butane-1,4-diol) or 1,5-diols, the mass spectrum shows a loss of TsOH (M - 172) and formation of a cyclic ether (THF or THP).

The Cause:

The "Williamson Ether" effect. Once the first hydroxyl is tosylated, the second distal hydroxyl group can act as an internal nucleophile. The formation of a 5-membered ring (Tetrahydrofuran) is kinetically favored (

The Fix:

-

Avoid Strong Bases: Strong bases (NaH, KOH) deprotonate the free alcohol, accelerating cyclization. Use mild organic bases (Et₃N, Pyridine).

-

Temperature Control: Cyclization has a higher activation energy than tosylation. Run the reaction at 0°C or -10°C .

-

Avoid Excess Ag₂O: In the Bouzide protocol, excess Silver Oxide promotes cyclization. Stick strictly to stoichiometric limits if using this method.

Standard Operating Procedure (SOP): High-Fidelity Monotosylation

Objective: Selective monotosylation of a symmetrical 1,2-diol avoiding chlorination and bis-functionalization.

Reagents:

-

Substrate: 1,2-Diol (1.0 equiv)

-

Reagent: TsCl (1.1 equiv)

-

Catalyst: Bu₂SnO (0.02 equiv / 2 mol%)

-

Base: Et₃N (1.1 equiv)

-

Solvent: DCM (Anhydrous)

Protocol:

-

Catalyst Activation: In a flame-dried flask, suspend the diol (1.0 equiv) and Bu₂SnO (2 mol%) in DCM. Note: Some variations require a brief reflux in toluene to form the tin acetal, but in DCM, stirring for 30 mins at RT is often sufficient for activation.

-

Addition: Add Et₃N (1.1 equiv) to the mixture.

-

Reaction: Cool to 0°C. Add TsCl (1.1 equiv) solid in one portion.

-

Monitoring: Allow to warm to RT. Monitor by TLC/LC-MS. The reaction is typically complete in <2 hours due to the kinetic acceleration by Tin.

-

Quench: Add water. The tin catalyst will hydrolyze and can be removed by filtration through a pad of Celite or silica during the workup.

-

Purification: Wash organic layer with 1M HCl (to remove amine), then NaHCO₃, then Brine. Dry over Na₂SO₄.[6]

Why this works (Self-Validation):

-

Selectivity: The Tin-acetal intermediate sterically blocks the second alcohol.

-

Purity: The reaction is fast, preventing the slow S_N2 attack of chloride ions.

-

Safety: DCM keeps the reaction homogeneous; low catalyst loading minimizes heavy metal waste.

References

-

Martinelli, M. J., et al. (1999).[2][7][8] "Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols." Organic Letters. Link

-

Bouzide, A., & Sauvé, G. (2002). "Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols."[9][10][11] Organic Letters. Link

-

Fasoli, E., et al. (2006).[12] "Process for regioselective mono-tosylation of diols." Journal of Molecular Catalysis A: Chemical. Link

-

Ding, X., et al. (2011). "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates."[4][5][6][13] Molecules. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Chiral Alcohol Activation & Leaving Group Optimization

Current Status: Operational Ticket Focus: Alternatives to Tosylation for Chiral Alcohols Support Tier: Level 3 (Senior Application Scientist)

System Overview & Selection Matrix

User Query: "Tosylation is failing due to steric hindrance, instability, or poor stereocontrol. What are my validated alternatives?"

Scientist Response:

While tosylates (Ts) are the industry standard, they often fail with sterically hindered secondary alcohols or acid-sensitive substrates. The choice of leaving group (LG) dictates the rate of nucleophilic substitution (

Use the matrix below to select the correct "module" for your substrate.

| Leaving Group | Reagent | Relative Reactivity ( | Stability | Primary Use Case |

| Tosylate (Ts) | High | Standard primary/secondary alcohols. | ||

| Mesylate (Ms) | Moderate | Less sterically demanding; "atom economic" alternative to Ts. | ||

| Nosylate (Ns) | High (Crystalline) | Purification aid (crystallinity); chemoselective cleavage. | ||

| Triflate (Tf) | Low (Sensitive) | Critical: Hindered alcohols where Ts fails; stubborn substrates. | ||

| Mitsunobu | N/A (One-pot) | N/A | Stereoinversion: Direct |

Troubleshooting Guides (Active Tickets)

Ticket #402: "Reaction is stalled/incomplete with Tosyl Chloride."

Diagnosis: Steric hindrance is preventing the attack of the alcohol on the sulfonyl sulfur.

Solution: Upgrade to Triflates (OTf) .

Technical Insight: The trifluoromethanesulfonyl group is highly electron-withdrawing, making the anhydride (

Protocol: High-Reactivity Triflation for Hindered Alcohols Standard bases like Pyridine or TEA often cause elimination with triflates. Use 2,6-Lutidine or 2,6-Di-tert-butyl-4-methylpyridine (DTBMP).

-

Setup: Flame-dry a flask under

. Cool to -78°C (Critical). -

Solvent: Anhydrous DCM (Dichloromethane).

-

Reagents:

-

Substrate (1.0 equiv)

-

Base: 2,6-Lutidine (1.5 equiv) - Non-nucleophilic base prevents elimination.

-

Reagent: Triflic Anhydride (

) (1.1 equiv) - Add dropwise.

-

-

Execution: Stir at -78°C for 30 mins. Monitor by TLC (work quickly; silica can degrade triflates).

-

Workup: Quench with cold dilute

. Do not concentrate to dryness if unstable; use solution immediately in the next displacement step.

Ticket #405: "Loss of Enantiomeric Excess (ee%) during Displacement."

Diagnosis: Competition between

Protocol: Clean Inversion via Mitsunobu

-

Reagents: Alcohol (1.0 eq),

(1.5 eq), Nucleophile (Acid/Phenol, 1.5 eq). -

Addition: Add DIAD or DEAD (1.5 eq) dropwise.

-

Mechanism Check: The solution should turn yellow/orange. If it goes colorless immediately, add more DIAD.

-

Outcome: The product will have inverted stereochemistry relative to the starting alcohol.[1][2][3][4][6]

Ticket #409: "Intermediate decomposes on Silica Gel."

Diagnosis: The sulfonate is too reactive (hydrolyzes on acidic silica).

Solution: Use Nosylates (Ns) or Brosylates (Bs) .[6][7]

Technical Insight: p-Nitrobenzenesulfonyl (Nosyl) derivatives often induce crystallinity due to

Visual Logic & Workflows

Decision Tree: Selecting the Right Activation

Caption: Logic flow for selecting the optimal activation method based on steric and stereochemical constraints.

Mechanism Comparison: Sulfonate vs. Mitsunobu

Caption: Comparison showing the 2-step sulfonate pathway versus the 1-step Mitsunobu inversion.

References

-

BenchChem. (2025).[5][8] A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates.[9] Retrieved from

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Protocols.[10] Retrieved from

-

Wipf, P. (n.d.).[10] Nucleophilic Substitution Reactions and Leaving Group Abilities.[1][6][9][10][11][12] University of Pittsburgh. Retrieved from

-

Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity.[9][11][12] Retrieved from

-

Organic Syntheses. (n.d.). Preparation of Trifluoromethanesulfonic Anhydride and Vinyl Triflates.[13] Org.[1][6][7][9][11][12][13][14][15] Synth. Coll. Vol. 8, p. 126. Retrieved from

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Tosyl group - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. periodicchemistry.com [periodicchemistry.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]

Validation & Comparative

Comparing reactivity of (R)- vs (S)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

Executive Summary: The Stereochemical Divergence

2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate (often referred to as styrene glycol monotosylate) serves as a pivotal chiral building block in the synthesis of enantiopure pharmaceuticals, particularly imidazothiazoles (e.g., Levamisole) and

While the (R)- and (S)- enantiomers exhibit identical scalar physical properties (melting point, solubility, NMR spectra) in achiral environments, their reactivity profiles diverge sharply in two specific contexts:

-